molecular formula C16H28N2O4 B13508756 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid

Cat. No.: B13508756
M. Wt: 312.40 g/mol
InChI Key: SUQMSPSXBRUXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid is a synthetic organic compound with the molecular formula C16H28N2O4 It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a cyclopentylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Cyclopentylacetic Acid Addition: The Boc-protected piperazine is then reacted with cyclopentylacetic acid chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentylacetic acid moiety.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The piperazine ring and cyclopentylacetic acid moiety can interact with biological targets, influencing their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid
  • **3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
  • **4-[(tert-butoxycarbonyl)piperazin-1-yl]benzoic acid

Uniqueness

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid is unique due to the presence of both a piperazine ring and a cyclopentylacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

2-cyclopentyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13(14(19)20)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,19,20)

InChI Key

SUQMSPSXBRUXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2CCCC2)C(=O)O

Origin of Product

United States

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